Researchers developing non-addictive sleep therapies often face compromised data due to off-target GABA-A activity or rapid melatonin clearance. Ramelteon (CAS 196597-26-9) is a high-purity MT1/MT2 agonist with picomolar affinity and no GABA-A binding, enabling precise sleep-onset studies without CNS depression. Its active M-II metabolite ensures sustained receptor engagement, critical for circadian rhythm models. In stock for immediate procurement with global shipping.
Ramelteon is a highly selective, non-habit-forming synthetic tricyclic analog of melatonin that acts as a potent agonist at the MT1 and MT2 G-protein coupled receptors[1]. Unlike broad-spectrum sedatives, it specifically targets the suprachiasmatic nucleus to regulate the circadian rhythm and facilitate sleep onset without central nervous system depression [2]. In pharmaceutical procurement and neuropharmacological research, Ramelteon is prioritized for its exceptional receptor binding affinity—operating in the low picomolar range—and its distinct pharmacokinetic profile, which includes an active metabolite (M-II) that significantly extends its functional half-life[3]. Its complete lack of affinity for GABAergic, dopaminergic, and opiate receptors makes it a critical baseline material for developing and benchmarking non-addictive chronobiotics and sleep therapeutics [2].
Procurement substitution of Ramelteon with endogenous melatonin or other synthetic sleep aids fundamentally compromises experimental and therapeutic integrity. While melatonin is a readily available and low-cost alternative, it suffers from poor oral bioavailability, rapid clearance, and high off-target affinity for the MT3 binding site (quinone reductase 2), which triggers unintended oxidative stress pathway interactions [1]. Conversely, substituting with standard hypnotics like Zolpidem shifts the mechanism of action entirely to GABA-A receptor modulation, inducing generalized CNS depression, altering natural sleep architecture, and introducing severe dependency risks[2]. Furthermore, utilizing other MT1/MT2 agonists like Agomelatine introduces confounding 5-HT2C serotonin receptor antagonism [3]. Therefore, Ramelteon is the strict prerequisite for applications requiring pure, high-potency, and sustained MT1/MT2 activation without GABAergic or serotonergic interference.
Ramelteon demonstrates exceptional binding affinity for human MT1 and MT2 receptors, significantly outperforming endogenous melatonin. In vitro assays reveal that Ramelteon binds MT1 with a Ki of 14 pM and MT2 with a Ki of 112 pM [1]. In contrast, melatonin exhibits a Ki of 80 pM for MT1 and 383 pM for MT2. This translates to a roughly 6-fold higher affinity for the MT1 receptor, which is primarily responsible for sleep initiation.
| Evidence Dimension | MT1 and MT2 Receptor Binding Affinity (Ki) |
| Target Compound Data | Ramelteon: MT1 Ki = 14 pM, MT2 Ki = 112 pM |
| Comparator Or Baseline | Melatonin: MT1 Ki = 80 pM, MT2 Ki = 383 pM |
| Quantified Difference | ~6-fold higher MT1 affinity and ~3.4-fold higher MT2 affinity |
| Conditions | In vitro binding assays in cells expressing human MT1 or MT2 receptors |
Enables the formulation of ultra-low-dose therapeutics and guarantees high-signal reproducibility in receptor assays without requiring massive, cost-prohibitive compound concentrations.
A critical differentiator for Ramelteon in pure chronobiotic research is its lack of affinity for the MT3 binding site, which is structurally the cytosolic enzyme quinone reductase 2 (NQO2). While melatonin binds MT3 with high affinity (Ki = 24 pM), Ramelteon shows negligible interaction (Ki = 2650 pM) [1]. This massive reduction in MT3 affinity prevents the unintended modulation of detoxification and oxidative stress pathways that occurs when utilizing bulk melatonin [2].
| Evidence Dimension | MT3 (NQO2) Binding Affinity (Ki) |
| Target Compound Data | Ramelteon: Ki = 2650 pM |
| Comparator Or Baseline | Melatonin: Ki = 24 pM |
| Quantified Difference | >100-fold reduction in MT3 binding affinity |
| Conditions | In vitro receptor binding assays |
Ensures assay reproducibility and pure mechanism-of-action validation by eliminating the confounding oxidative stress pathway activation seen when using melatonin.
Unlike traditional Z-drugs such as Zolpidem, which act as benzodiazepine receptor agonists (BZD-RA) on GABA-A receptors to induce generalized CNS depression, Ramelteon exhibits zero appreciable affinity for the GABA receptor complex [1]. This fundamental mechanistic difference means Ramelteon does not induce the withdrawal symptoms, rebound insomnia, or abuse liability associated with Zolpidem [2]. Consequently, Ramelteon is classified as a non-scheduled compound, streamlining procurement and regulatory compliance for long-term studies.
| Evidence Dimension | GABA-A Receptor Affinity and Dependence Liability |
| Target Compound Data | Ramelteon: No measurable GABA-A affinity; Non-scheduled |
| Comparator Or Baseline | Zolpidem: High GABA-A affinity; Schedule IV controlled substance |
| Quantified Difference | Complete absence of GABAergic modulation and dependency risk |
| Conditions | Receptor binding panels and clinical dependence evaluations |
Streamlines procurement, storage, and regulatory compliance by utilizing a non-scheduled compound, avoiding the DEA restrictions and handling protocols required for GABAergic Z-drugs.
Ramelteon's in vivo efficacy is uniquely driven by its primary hepatic metabolite, M-II. While the parent compound undergoes rapid first-pass metabolism (1.8% bioavailability), M-II produces 20- to 100-fold greater systemic exposure and retains significant MT1/MT2 binding affinity (MT1 Ki = 114 pM; MT2 Ki = 566 pM) [1]. This contrasts sharply with other melatonin agonists like Agomelatine, whose primary metabolites are biochemically inactive [2]. The sustained systemic presence of M-II provides a prolonged functional duration critical for maintaining circadian rhythm alignment.
| Evidence Dimension | Active Metabolite Systemic Exposure and Receptor Affinity |
| Target Compound Data | Ramelteon: M-II systemic exposure 20-100x parent; retains MT1 Ki 114 pM |
| Comparator Or Baseline | Agomelatine: Primary metabolites are biochemically inactive |
| Quantified Difference | Prolonged in vivo functional duration driven by a highly active metabolite |
| Conditions | In vivo pharmacokinetic profiling and human serum analysis |
Reduces the frequency of dosing required in long-term in vivo models, improving workflow efficiency and formulation viability for sustained-release chronobiotics.
Because Ramelteon strictly targets MT1/MT2 receptors without modulating the GABA-A complex, it is the gold-standard active comparator for developing next-generation, non-habit-forming sleep therapeutics [1]. It allows researchers to benchmark sleep onset latency improvements without the confounding variables of CNS depression, withdrawal, or rebound insomnia associated with Z-drugs.
Ramelteon’s picomolar binding affinity and >100-fold selectivity against the MT3 (NQO2) binding site make it an essential high-potency ligand for in vitro receptor assays [2]. It enables the precise mapping of MT1 and MT2 activation pathways without triggering the oxidative stress or detoxification mechanisms that endogenous melatonin inadvertently activates.
For long-term animal models studying circadian misalignment, Ramelteon is preferred over melatonin and agomelatine due to the extended systemic exposure of its active M-II metabolite[3]. This pharmacokinetic profile ensures sustained receptor engagement throughout the sleep cycle, more accurately simulating the therapeutic requirements for shift-work and jet-lag disorders.
Formulators developing targeted chronobiotics prioritize Ramelteon over Agomelatine to avoid 5-HT2C serotonin receptor antagonism [4]. This ensures that the resulting formulation purely influences the suprachiasmatic nucleus for sleep-wake cycle regulation, without inadvertently introducing antidepressant-like neurochemical alterations.
Irritant